molecular formula C11H18O4 B15162497 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal CAS No. 143267-45-2

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal

Cat. No.: B15162497
CAS No.: 143267-45-2
M. Wt: 214.26 g/mol
InChI Key: UXOWKEAMYJDGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal is a chemical compound that features a unique bicyclic structure with three oxygen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic structure imparts unique chemical properties that make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal typically involves the formation of the bicyclic core followed by the introduction of the pentanal group. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bicyclic structure can undergo substitution reactions, particularly at the oxygen atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or activating their function. The presence of the aldehyde group can also facilitate interactions with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal is unique due to the presence of the pentanal group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

143267-45-2

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

5-(7,8,9-trioxabicyclo[4.2.1]nonan-1-yl)pentanal

InChI

InChI=1S/C11H18O4/c12-9-5-1-3-7-11-8-4-2-6-10(13-11)14-15-11/h9-10H,1-8H2

InChI Key

UXOWKEAMYJDGAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(OC(C1)OO2)CCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.